Ytterbium sulfide (Yb2S3)

Description

Significance and Research Trajectories of Rare Earth Chalcogenides

Rare earth chalcogenides, a class of compounds formed between rare earth elements and chalcogens (sulfur, selenium, and tellurium), are of considerable interest due to their diverse and often unique physical and chemical properties. rsc.orgiphy.ac.cnrsc.org These properties stem from the distinctive electronic configurations of the rare earth ions, particularly the partially filled 4f orbitals. rsc.org The research into these materials has paved the way for advancements in various technological fields, including electronics, optoelectronics, and materials science. zegmetal.comsci-hub.se

Ytterbium sulfide (B99878), in particular, serves as a crucial model system for understanding the behavior of heavy lanthanide elements. The effects of the lanthanide contraction are pronounced in ytterbium, influencing its structural and electronic properties in ways that provide fundamental insights into f-electron chemistry. The ability of ytterbium to exist in both divalent (Yb²⁺) and trivalent (Yb³⁺) oxidation states adds another layer of complexity and research interest. tennessee.edu In Yb₂S₃, ytterbium predominantly adopts the trivalent state (Yb³⁺), with a 4f¹³ electronic configuration. This results in an unpaired electron, giving rise to magnetic properties and making it a valuable subject for studying electron-lattice interactions.

The broader family of rare earth chalcogenides is being explored for a range of applications. Their unique optical properties make them candidates for infrared nonlinear optical (NLO) crystals, essential for laser technology. rsc.orgrsc.org Furthermore, their magnetic properties, arising from the localized f-electrons, have made them a fertile ground for investigating frustrated magnetism and quantum spin liquid states. iphy.ac.cnresearchgate.netarxiv.org

Historical Context of Yb₂S₃ Investigations

The journey of Yb₂S₃ research is intrinsically linked to the discovery of ytterbium itself. In 1878, Swiss chemist Jean Charles Galissard de Marignac isolated a new earth, which he named "ytterbia," from the mineral gadolinite. wikipedia.org This laid the groundwork for future investigations into ytterbium and its compounds. Later, in 1907, French chemist Georges Urbain successfully separated ytterbia into two components, one of which was neoytterbia, now known as ytterbium. wikipedia.org

Systematic studies of ytterbium sulfide compounds began in the mid-20th century, spurred by advancements in synthesis and analytical techniques. The first comprehensive characterization of the various phases of ytterbium sulfide was reported in the 1960s, establishing its fundamental crystallographic and thermodynamic properties. A significant milestone was the work of Domange and his colleagues in 1958, who detailed the formation of Yb₂S₃ by heating ytterbium oxide (Yb₂O₃) with hydrogen sulfide. osti.gov

The latter half of the 20th century saw the application of more sophisticated methods, such as high-pressure synthesis techniques using multi-anvil presses and diamond anvil cells. iaea.org These advancements allowed researchers to explore the phase relationships of the ytterbium-sulfur system under extreme conditions, leading to the establishment of pressure-temperature phase diagrams that are still crucial for guiding modern synthesis. iaea.org The 1990s marked the beginning of the modern era of Yb₂S₃ research, with the advent of powerful characterization tools like synchrotron X-ray diffraction and detailed magnetic measurements. These techniques have enabled a deeper understanding of the intricate relationship between the crystal structure and the physical properties of its various polymorphic forms.

Contemporary Challenges and Future Perspectives in Yb₂S₃ Research

Despite significant progress, the study of Ytterbium sulfide continues to present challenges and offer exciting avenues for future research. One of the primary challenges lies in the controlled synthesis of specific polymorphs of Yb₂S₃. The compound is known to exist in several crystal structures, including orthorhombic, hexagonal, and cubic phases, with the resulting phase being highly sensitive to synthesis conditions such as temperature and pressure. nii.ac.jp Achieving single-phase materials is crucial for accurately characterizing their intrinsic properties.

High-pressure, high-temperature synthesis has been a key technique for accessing different phases, such as the γ-phase, and for constructing detailed pressure-temperature phase diagrams. iaea.org However, these methods can be complex and require specialized equipment. Alternative, more accessible synthesis routes, such as the successive ionic layer adsorption and reaction (SILAR) method and chemical bath deposition (CBD), have been explored for producing thin films of Yb₂S₃ for applications like supercapacitors. researchgate.netresearchgate.netresearchgate.net

Looking ahead, a major focus of future research will be on harnessing the unique properties of Yb₂S₃ for various applications. Its paramagnetic behavior makes it a candidate for advanced magnetic sensors and data storage technologies. zegmetal.com In the realm of optoelectronics, its luminescent properties are being investigated for use in phosphors and as a dopant in solid-state lasers. zegmetal.com Furthermore, the potential of Yb₂S₃ in nanotechnology is an emerging area of interest, with possible applications in drug delivery and medical imaging. zegmetal.com

The exploration of mixed-lanthanide sulfides containing ytterbium, such as γ-LaYbS₃ and γ-CeYbS₃, opens up possibilities for tuning the optical and magnetic properties of these materials. acs.org Understanding and overcoming the challenges in synthesis and characterization will be key to unlocking the full potential of Ytterbium sulfide and other rare earth chalcogenides in the years to come. acs.orgiaea.orgx-mol.com

Properties of Ytterbium Sesquisulfide (Yb₂S₃)

| Property | Value | Source(s) |

| Molecular Formula | Yb₂S₃ | zegmetal.com |

| Molecular Weight | 442.288 g/mol | zegmetal.com |

| Appearance | Yellow crystalline powder | zegmetal.com |

| Crystal Structure (Polymorphs) | Orthorhombic (η-phase), Hexagonal (ε-phase), Cubic (γ-phase) | iaea.orgresearchgate.net |

| Magnetic Behavior | Paramagnetic | zegmetal.com |

| Direct Bandgap | ~2.1 eV |

Crystal Structure Data of Yb₂S₃ Polymorphs

| Phase | Crystal System | Space Group | Lattice Parameters (pm) | Source(s) |

| η-Yb₂S₃ | Orthorhombic | a = 678, b = 995, c = 361 | osti.gov | |

| ε-Yb₂S₃ | Trigonal | R-3c | a = 674.97(2), c = 1820.11(9) | researchgate.netznaturforsch.com |

| γ-Yb₂S₃ | Cubic | I-43d | iaea.org |

Thermophysical Properties of ε-phase Yb₂S₃

| Property | Temperature (K) | Value | Source(s) |

| Magnetic Ordering Transition | ~7 | aip.orgaip.org | |

| Entropy at 298.15 K | 298.15 | 22.77R | aip.orgumich.edu |

| Heat Capacity Measurement Range | 6 - 350 | aip.orgaip.org |

Properties

IUPAC Name |

ytterbium(3+);trisulfide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3S.2Yb/q3*-2;2*+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVEKVESLPDZKSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

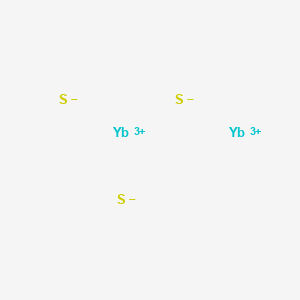

[S-2].[S-2].[S-2].[Yb+3].[Yb+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

S3Yb2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90923375 | |

| Record name | Ytterbium(3+) sulfide (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light-colored crystalline solid; [MSDSonline] | |

| Record name | Ytterbium sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8718 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12039-20-2 | |

| Record name | Ytterbium sulfide (Yb2S3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012039202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ytterbium sulfide (Yb2S3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ytterbium(3+) sulfide (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diytterbium trisulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.704 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Crystal Growth

Bulk Synthesis Approaches

The production of polycrystalline ytterbium sulfide (B99878) in bulk quantities is typically achieved through several high-temperature methods. These approaches are designed to facilitate the reaction between ytterbium precursors and a sulfur source to yield the desired Yb₂S₃ compound.

Solid-State Reaction Techniques

Solid-state reaction is a widely utilized method for the synthesis of many inorganic materials, including ytterbium sulfide. This technique involves the reaction of solid precursors at elevated temperatures, promoting diffusion and chemical reaction to form the final product. The efficacy of this method is highly dependent on several critical parameters.

The reaction temperature is a paramount factor in solid-state synthesis, as it must be sufficient to overcome the activation energy for the reaction and facilitate atomic diffusion. For the synthesis of Yb₂S₃, temperatures typically range from 600°C to 1100°C. Precise temperature control is essential to ensure the formation of the desired phase and to prevent the decomposition of the product or the formation of unwanted byproducts. The selection of a specific temperature within this range often depends on the reactivity of the chosen precursors.

The atmosphere under which the solid-state reaction is conducted plays a crucial role in the synthesis of Yb₂S₃. To prevent the oxidation of the reactants and the final product, the reaction is typically carried out in an inert atmosphere, such as flowing argon or under vacuum. More commonly, a sulfur-rich atmosphere is employed to drive the reaction to completion and to control the stoichiometry of the resulting sulfide. This is often achieved by introducing a controlled partial pressure of reactive sulfur-containing gases like hydrogen sulfide (H₂S) or carbon disulfide (CS₂). The partial pressure of these gases influences the sulfur chemical potential in the reaction environment, which is a key thermodynamic parameter for the formation of the desired sulfide phase.

Table 1: Influence of Atmosphere on Yb₂S₃ Solid-State Synthesis

| Atmospheric Gas | Typical Partial Pressure Range | Role in Synthesis |

| Hydrogen Sulfide (H₂S) | 0.1 - 1 atm | Provides a reactive sulfur source and a reducing environment. |

| Carbon Disulfide (CS₂) | 0.05 - 0.5 atm | Acts as a potent sulfurizing agent at high temperatures. |

| Inert Gas (e.g., Argon) | ~1 atm | Prevents oxidation of reactants and products. |

The duration of the solid-state reaction is another critical parameter that must be optimized to ensure complete conversion of the precursors to Yb₂S₃. Reaction times can vary from several hours to several days, depending on the reaction temperature and the particle size of the reactants. Following the initial reaction, an annealing step is often employed. Annealing involves holding the material at a specific temperature for an extended period, which can help to improve the crystallinity and homogeneity of the final product. The annealing temperature is typically slightly below the primary reaction temperature.

Table 2: Typical Solid-State Reaction Parameters for Yb₂S₃ Synthesis

| Precursors | Temperature (°C) | Atmosphere | Duration (hours) | Annealing Temperature (°C) | Annealing Duration (hours) |

| Yb₂O₃ + S | 800 - 1000 | H₂S/Ar | 24 - 48 | 750 - 950 | 12 - 24 |

| YbH₂ + S | 600 - 800 | Vacuum | 12 - 24 | 550 - 750 | 6 - 12 |

| Yb(C₂O₄)₁﹒₅ + S | 700 - 900 | CS₂/Ar | 18 - 36 | 650 - 850 | 10 - 20 |

Gas-Phase Sulfurization Protocols

Gas-phase sulfurization is a common and effective method for the synthesis of Yb₂S₃, particularly when starting from ytterbium oxide (Yb₂O₃). This process involves the reaction of a solid ytterbium-containing precursor with a sulfur-bearing gas at elevated temperatures.

The most frequently used sulfurizing agent in this protocol is hydrogen sulfide (H₂S) gas. The reaction can be represented as:

Yb₂O₃(s) + 3H₂S(g) → Yb₂S₃(s) + 3H₂O(g)

This reaction is typically carried out in a tube furnace where the ytterbium oxide powder is heated in a stream of H₂S gas, often diluted with an inert gas like argon or nitrogen. The reaction temperature is a critical parameter, generally in the range of 800°C to 1300°C. The flow rate of the H₂S gas and the reaction time are also carefully controlled to ensure complete conversion to the sulfide. Carbon disulfide (CS₂) vapor can also be used as a sulfurizing agent, and it is particularly effective for the sulfurization of rare-earth oxides. The reaction with CS₂ generally proceeds at a lower temperature compared to H₂S.

Direct Combination Methods of Elemental Precursors

The most straightforward method for the synthesis of Yb₂S₃ involves the direct combination of elemental ytterbium and sulfur. This method is conceptually simple and can yield high-purity products if performed under carefully controlled conditions. The reaction is highly exothermic and can be represented as:

2Yb(s) + 3S(s) → Yb₂S₃(s)

To control the reaction rate and prevent a violent exothermic reaction, the reactants are typically heated slowly in a sealed, evacuated quartz ampoule. The temperature is gradually increased to a point where the sulfur vapor pressure is significant, allowing it to react with the ytterbium metal. The reaction is often carried out in a two-zone furnace to maintain a temperature gradient, which helps to control the sulfur vapor pressure and, consequently, the reaction rate. The final reaction temperature is usually in the range of 600°C to 1000°C. After the initial reaction, the product is often homogenized by grinding and then annealed to ensure the formation of a single-phase material.

Crystal Growth

The growth of single crystals of Yb₂S₃ is essential for the accurate determination of its intrinsic physical properties. Several techniques can be employed for this purpose, each with its own advantages and challenges.

Due to the high melting point of Yb₂S₃ and its reactivity at elevated temperatures, conventional melt growth techniques like the Czochralski or Bridgman-Stockbarger methods are challenging. Therefore, alternative methods such as chemical vapor transport and flux growth are more commonly considered.

In a chemical vapor transport (CVT) method, a transport agent (e.g., iodine or a sulfur halide) is used to transport Yb₂S₃ from a source zone to a cooler growth zone in a sealed ampoule. The choice of transport agent and the temperature gradient are critical parameters for successful crystal growth.

The flux growth method involves dissolving Yb₂S₃ in a suitable molten salt (the flux) at a high temperature, followed by slow cooling to allow for the crystallization of Yb₂S₃. The selection of an appropriate flux that has a low melting point, high solubility for Yb₂S₃, and does not react with it is crucial for this technique.

Chemical Vapor Transport Synthesis

Chemical Vapor Transport (CVT) is a technique utilized for growing high-purity single crystals of various solid-state materials. ifpan.edu.pl The process involves the use of a transport agent, which reacts with the source material (polycrystalline Yb₂S₃ powder) in a sealed, evacuated ampoule, typically made of quartz. This ampoule is placed in a furnace with a defined temperature gradient. ifpan.edu.pl

The transport agent, often a halogen or sulfur vapor, reacts with the Yb₂S₃ at the hotter end of the ampoule to form volatile ytterbium-containing gaseous species. arxiv.org These gaseous molecules then diffuse to the cooler end of the ampoule. Due to the change in temperature, the chemical equilibrium shifts, causing the reverse reaction to occur. This results in the decomposition of the gaseous species and the deposition of high-purity Yb₂S₃ single crystals. ifpan.edu.plarxiv.org Sulfur vapor itself can act as an efficient transport agent for a wide range of metal sulfides. arxiv.org

Hydrothermal and Solvothermal Methods

Hydrothermal and solvothermal synthesis are versatile methods for producing crystalline materials, including various nanostructures of metal sulfides. researchgate.netmdpi.com These techniques involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures within a sealed vessel, such as an autoclave.

For Ytterbium sulfide, the hydrothermal method has been successfully employed to synthesize monoclinic Yb₂S₃ thin films composed of non-uniformly distributed nanorods and nanoparticles. researchgate.net The process allows for controlled nucleation and growth of crystals, with parameters like precursor concentration, temperature, and reaction time influencing the final morphology. researchgate.netmdpi.com Solvothermal synthesis follows the same principle but utilizes organic solvents instead of water, which can influence the solubility of precursors and the morphology of the resulting nanoparticles.

| Parameter | Description | Typical Values/Conditions | Resulting Morphology |

|---|---|---|---|

| Ytterbium Precursor | Source of Yb³⁺ ions | Ytterbium Nitrate, Ytterbium Chloride | Nanorods and Nanoparticles researchgate.net |

| Sulfur Precursor | Source of S²⁻ ions | Sodium Sulfide, Thioacetamide | |

| Solvent | Reaction medium | Deionized water | |

| Temperature & Pressure | Thermodynamic conditions | Typically 150-200°C in a sealed autoclave jcbms.orgbohrium.com |

Crash Reaction Methodology for Nanostructured Materials

Crash reaction, more formally known as chemical precipitation or co-precipitation, is a straightforward and rapid method for synthesizing nanoparticles. kashanu.ac.irresearchgate.net This technique involves the rapid mixing of precursor solutions, leading to a high degree of supersaturation and subsequent fast nucleation of solid particles. researchgate.net

In the context of Yb₂S₃, this would involve rapidly introducing a solution containing a soluble ytterbium salt (e.g., Ytterbium chloride) into a stirred solution containing a sulfide source (e.g., Sodium sulfide). The instantaneous reaction leads to the precipitation of Yb₂S₃ nanoparticles. Surfactants or capping agents can be added to the reaction mixture to control particle size, prevent agglomeration, and ensure colloidal stability. mdpi.comgoogle.com The resulting nanoparticles can then be collected, washed, and dried. google.com This method is particularly effective for the large-scale production of nanostructured materials. google.com

Thin Film Deposition Techniques

Thin films of Ytterbium sulfide are crucial for its application in electronic and optoelectronic devices. Various deposition techniques are used to grow Yb₂S₃ films on different substrates, each offering distinct advantages in terms of cost, scalability, and film quality. researchgate.netresearchgate.net

Successive Ionic Layer Adsorption and Reaction (SILAR)

The Successive Ionic Layer Adsorption and Reaction (SILAR) method is a simple, inexpensive, and versatile technique for depositing thin films at room temperature. researchgate.net It is a modified version of chemical bath deposition that involves the sequential immersion of a substrate into separately placed cationic and anionic precursor solutions, with a rinsing step in between. nih.gov

The deposition of a Yb₂S₃ thin film via SILAR involves four steps:

Adsorption: The substrate is immersed in a cationic precursor solution (e.g., an aqueous solution of a ytterbium salt), where Yb³⁺ ions are adsorbed onto the surface.

Rinsing: The substrate is rinsed with deionized water to remove excess, loosely bound ions.

Reaction: The substrate is then immersed in an anionic precursor solution (e.g., Sodium sulfide), where S²⁻ ions react with the adsorbed ytterbium ions to form a layer of Yb₂S₃.

Rinsing: A final rinsing step removes unreacted species, leaving a stable, solid layer.

This cycle is repeated to achieve the desired film thickness. The SILAR method allows for precise control over film thickness by managing the number of deposition cycles. researchgate.netnih.gov

| Parameter | Description | Example Material/Condition |

|---|---|---|

| Cationic Precursor | Source of Yb³⁺ ions | Aqueous solution of a Ytterbium salt researchgate.net |

| Anionic Precursor | Source of S²⁻ ions | Aqueous solution of Sodium Sulfide (Na₂S) researchgate.net |

| Rinsing Solution | Removes excess precursors | Deionized water researchgate.net |

| Control Parameter | Determines film thickness | Number of deposition cycles nih.gov |

Chemical Bath Deposition (CBD)

Chemical Bath Deposition (CBD) is an inexpensive and convenient method for depositing large-area thin films at relatively low temperatures. researchgate.netaaru.edu.jo The technique involves immersing a substrate into a dilute aqueous solution containing the constituent ions of the material to be deposited. The film forms on the substrate through controlled, slow precipitation from the solution. chalcogen.ro

For Yb₂S₃ deposition, the chemical bath typically contains a soluble ytterbium salt (ytterbium source), a sulfur source (like thioacetamide or sodium thiosulfate), and a complexing agent (such as EDTA or triethanolamine). aaru.edu.jorepec.org The complexing agent controls the release of free Yb³⁺ ions, slowing down the reaction to ensure that the film grows heterogeneously on the substrate surface rather than precipitating homogeneously in the solution. The deposition is carried out at a controlled pH and temperature. This method has been used to deposit nano-grained Yb₂S₃ thin films. researchgate.netresearchgate.net

| Parameter | Description | Example Material/Condition |

|---|---|---|

| Ytterbium Source | Provides Yb³⁺ ions | Ytterbium Nitrate, Ytterbium Chloride researchgate.net |

| Sulfur Source | Provides S²⁻ ions | Thioacetamide, Sodium Thiosulfate repec.orgsemanticscholar.org |

| Complexing Agent | Controls Yb³⁺ ion release | EDTA, Triethanolamine aaru.edu.jorepec.org |

| Deposition Conditions | Controlled parameters | Specific bath temperature and pH researchgate.net |

| Resulting Morphology | Film microstructure | Nano-grains researchgate.net |

Molecular Beam Epitaxy (MBE)

Molecular Beam Epitaxy (MBE) is a sophisticated thin-film deposition technique used to grow high-purity, single-crystal epitaxial films. wikipedia.org The process takes place in an ultra-high vacuum environment (10⁻⁸ to 10⁻¹² Torr). wikipedia.org In an MBE system, the constituent elements, in this case, ytterbium and sulfur, are heated in separate effusion cells until they begin to sublimate.

The gaseous atoms or molecules from the cells travel in straight lines as molecular beams towards a heated single-crystal substrate. They impinge on the substrate surface, where they adsorb, migrate, and eventually organize themselves into a crystalline lattice, forming a thin film that is structurally matched to the substrate (epitaxy). wikipedia.org The extremely slow deposition rate allows for precise, layer-by-layer growth, enabling the creation of atomically abrupt interfaces and complex quantum structures. wikipedia.org While more complex and expensive than chemical methods, MBE offers unparalleled control over film purity, crystallinity, and thickness, making it a potential method for fabricating high-performance electronic devices based on Yb₂S₃. snf.chresearchgate.netresearchgate.net

Chemical Vapor Deposition (CVD) Variants (e.g., PECVD)

Chemical Vapor Deposition (CVD) is a versatile thin-film deposition technique that involves the reaction of volatile precursor gases on a substrate surface to form a solid film. Variants such as Plasma-Enhanced Chemical Vapor Deposition (PECVD) utilize plasma to energize the precursor gases, enabling deposition at lower temperatures than conventional thermal CVD. This can be advantageous for temperature-sensitive substrates and can influence film properties.

For the synthesis of metal sulfides, CVD processes typically involve a metal-organic or metal-halide precursor and a sulfur source, such as hydrogen sulfide (H2S) or an organosulfur compound. The choice of precursors is critical and is dictated by their volatility, thermal stability, and reactivity.

However, a thorough search of scientific literature does not yield specific studies detailing the synthesis of Ytterbium Sulfide (Yb2S3) thin films using CVD or its variants like PECVD. Consequently, there are no established research findings on precursor chemistries, process parameters (e.g., substrate temperature, pressure, gas flow rates), or the resulting film properties for the CVD of Yb2S3.

Atomic Layer Deposition (ALD) / Atomic Layer Epitaxy (ALE)

Atomic Layer Deposition (ALD), and its variant Atomic Layer Epitaxy (ALE), are advanced thin-film deposition techniques that offer precise, atomic-level control over film thickness and conformality. The ALD process is based on sequential, self-limiting surface reactions of precursors. A typical ALD cycle for a metal sulfide would involve pulsing a metal precursor, purging the chamber, pulsing a sulfur precursor (commonly H2S), and another purge. This cycle is repeated to grow a film layer by layer.

The development of ALD processes for various metal sulfides is an active area of research, driven by applications in electronics and energy. acs.orgacs.org The success of these processes hinges on the selection of suitable metal precursors that exhibit the required volatility and reactivity.

Despite the growing interest in ALD of metal sulfides, specific research detailing the successful deposition of Ytterbium Sulfide (Yb2S3) via ALD or ALE is not found in the available scientific literature. As a result, there are no reported data on Yb2S3 ALD processes, including precursor selection, growth temperatures, growth rates, or the properties of the resulting films.

Epitaxial Growth Strategies (e.g., Sub-Unit Cell Layer Epitaxy, Remote Epitaxy)

Epitaxial growth refers to the deposition of a crystalline thin film on a crystalline substrate, where the film's crystal lattice aligns with that of the substrate. This technique is crucial for fabricating high-quality single-crystal thin films for advanced electronic and optoelectronic devices. Advanced strategies like sub-unit cell layer epitaxy and remote epitaxy offer even finer control over the growth process and can enable the growth of films on dissimilar substrates.

While epitaxial growth of various chalcogenide materials has been demonstrated, a review of the literature indicates a lack of specific research on the epitaxial growth of Ytterbium Sulfide (Yb2S3) thin films. Therefore, information regarding suitable substrates, growth parameters, and the resulting crystalline quality for epitaxial Yb2S3 is not available.

Control of Process Parameters and Precursor Purity

The control of process parameters and the purity of precursors are paramount in any vapor-phase deposition technique to achieve high-quality materials with desired intrinsic properties.

Influence of Ultra-High-Purity Precursors on Intrinsic Properties

The use of ultra-high-purity precursors is fundamental to obtaining thin films with low levels of impurities, which in turn allows for the accurate determination of the material's intrinsic properties. Impurities can act as unwanted dopants, create defects in the crystal lattice, and negatively impact the electrical and optical performance of the material. For metal sulfides, common impurities in metal-organic precursors can include carbon and oxygen.

In the context of Ytterbium Sulfide, while the general principle holds true, the absence of established CVD or ALD processes for Yb2S3 means there are no specific studies on the influence of precursor purity on its film properties.

Mitigation of Contamination and Extrinsic Doping Effects

Mitigating contamination during the growth process is crucial for preventing unintentional or extrinsic doping. Sources of contamination can include residual gases in the deposition chamber (such as water or oxygen), impurities from the carrier gases, or outgassing from the reactor walls. The use of high-vacuum or ultra-high-vacuum systems, along with gas purifiers, is a standard practice to minimize these effects.

For Ytterbium Sulfide, as with other sensitive materials, maintaining a clean deposition environment would be critical to controlling its electronic properties. However, without specific synthesis studies, there is no documented research on the particular challenges and mitigation strategies for contamination in the vapor-phase growth of Yb2S3.

Thermodynamic and Kinetic Control in Vapor-Phase Growth

The final properties of a thin film, such as its crystal structure, morphology, and defect density, are governed by the interplay of thermodynamics and kinetics during the growth process. Thermodynamic parameters, such as temperature and pressure, determine the stable phases and reaction pathways. Kinetic factors, including precursor flow rates and surface diffusion rates, influence the growth rate and microstructure of the film.

Achieving precise control over these factors is essential for reproducible and high-quality film growth. For Ytterbium Sulfide, while general thermodynamic and kinetic principles of crystal growth would apply, the lack of specific experimental data on its vapor-phase synthesis means that a detailed understanding of these control parameters for Yb2S3 has not been established.

Crystallography and Structural Analysis

Polymorphism and Phase Transitions

Ytterbium sulfide (B99878) is known to exhibit significant polymorphism, with several crystalline structures having been identified. These different phases often possess distinct physical properties, and understanding their transitions is crucial for material applications.

Identification of Crystalline Phases (ε-phase, η-phase, F-type, Pnma, ζ-phase, γ-phase, Rhombic)

Research has identified several polymorphs of Ytterbium(III) sulfide, often designated by Greek letters.

Rhombic (Orthorhombic) Phase: An orthorhombic form of Yb₂S₃ is frequently reported, characterized as yellow crystals. wikipedia.orgosti.gov This structure is one of the commonly synthesized polymorphs at ambient conditions.

γ-phase (Cubic): A cubic phase of Yb₂S₃ has been identified. This high-symmetry structure is one of several known polymorphs.

ε-phase: The ε-phase of Yb₂S₃ is noted to have the Sc₂S₃-type structure. In the analogous Y-Se system, the ε-Y₂Se₃ is a low-temperature modification.

Rhombohedral Phase: A specific preparation involving the treatment of Yb₂O₃ with H₂S at 1373 K yields a structure that crystallizes in the R-3c space group. doi.org This structure consists of pairs of face-sharing YbS₆ octahedra that form chains. doi.org

θ-phase (Cubic): A cubic polymorph designated as the θ-phase has been structurally characterized in the Ia-3 space group. materialsproject.org This corundum-like structure features two distinct Yb³⁺ sites, both coordinated with six sulfur atoms. materialsproject.org

While phases such as the η-phase (orthorhombic) are mentioned in the literature, detailed structural data for every named polymorph, including F-type, Pnma, and ζ-phase, are not consistently available for Yb₂S₃. The nomenclature and complete structural details can vary between different studies and synthesis methods.

Temperature-Dependent Phase Transformations

Temperature variations can induce solid-to-solid phase transitions in sulfide materials. For instance, in the chemically related yttrium selenide system, the low-temperature ε-Y₂Se₃ modification transforms into a different high-temperature phase (ξ-Y₂Se₃). While this phenomenon is established for analogous rare-earth chalcogenides, specific transition temperatures and the precise nature of temperature-dependent transformations for the various Yb₂S₃ polymorphs remain a subject for detailed investigation.

Pressure-Induced Structural and Electronic Transitions

High-pressure studies on ytterbium and its compounds reveal significant structural and electronic changes. Theoretical predictions for ytterbium monochalcogenides (including YbS) indicate an isostructural phase transition from the NaCl-type (B1) to the CsCl-type (B2) structure at elevated pressures. researchgate.net A key feature of these compounds is a continuous valence transformation of ytterbium from a 2+ toward a 3+ state under pressure, which can cause anomalies in the material's compressibility. researchgate.net

Elemental ytterbium itself undergoes a complex sequence of phase transitions under pressure, for example, from R-3m to P3₁21, then to Im-3m, I4/mmm, and finally to a P6₃/mmc structure at pressures above 32 GPa. aps.org While these findings relate to the monosulfide or the pure metal, they underscore the sensitivity of ytterbium-containing materials to pressure, suggesting that Yb₂S₃ would also exhibit a rich phase diagram under compression. However, specific experimental data detailing the transition pressures and resulting structures for Yb₂S₃ are not widely documented.

In-situ Observation of Phase Evolution

The direct observation of phase formation and transformation is critical for understanding reaction kinetics and mechanisms. In-situ synchrotron X-ray diffraction (XRD) is a powerful technique for this purpose, allowing for real-time monitoring of crystallographic changes during synthesis or under changing environmental conditions. This method has been successfully applied to study the formation and phase transitions of other complex materials, including ytterbium aluminum garnet nanoparticles under hydrothermal conditions. Such techniques could provide definitive insights into the evolution of Yb₂S₃ polymorphs during thermal annealing or under applied pressure, but specific in-situ studies focused solely on Yb₂S₃ phase transitions are not prevalent in the literature.

Lattice Parameters and Unit Cell Dimensions

The lattice parameters define the size and shape of the unit cell for a specific crystalline phase. The values for several Yb₂S₃ polymorphs have been determined through X-ray diffraction studies.

| Phase | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Source(s) |

| θ-Yb₂S₃ | Cubic | Ia-3 | 11.117 | 11.117 | 11.117 | 109.471 | 109.471 | 109.471 | materialsproject.org |

| Rhombic | Orthorhombic | - | 6.78 | 9.95 | 3.61 | 90 | 90 | 90 | wikipedia.orgosti.gov |

| - | Rhombohedral | R-3c | - | - | - | - | - | - | doi.org |

Crystal Structure Refinement

The precise determination of atomic positions and lattice parameters from diffraction data is achieved through crystal structure refinement. This process involves fitting a theoretical structural model to the experimental diffraction pattern until the difference is minimized. For Yb₂S₃, the reported crystal structures, such as the θ-phase in the Materials Project database and the R-3c phase published in Acta Crystallographica, are the results of such refinement processes. doi.orgmaterialsproject.org These refinements provide detailed information on bond lengths, coordination environments, and atomic displacement parameters, which are fundamental to understanding the material's structure-property relationships. The data for the cubic θ-phase, for example, reveals two inequivalent Yb³⁺ sites, one forming YbS₆ octahedra and the other forming distorted pentagonal pyramids. materialsproject.org

Microstructural Characterization

The microstructural properties of ytterbium sulfide (Yb2S3) are critical to its performance in various applications. This section delves into the detailed analysis of its microstructure, with a focus on grain boundaries, nanostructured architectures, and surface morphology.

The development of nanostructured ytterbium sulfide thin films has been a significant area of research, primarily driven by their potential in electronic and energy storage devices. Various chemical synthesis methods have been employed to create distinct film architectures with tailored properties.

Nano-grained Yb2S3 thin films have been successfully synthesized using an inexpensive chemical bath deposition (CBD) method . This technique facilitates the slow release of cations and anions, leading to the formation of small crystallites and a nano-grained structure. wikipedia.org Another prominent technique for the synthesis of nanostructured Yb2S3 is the successive ionic layer adsorption and reaction (SILAR) method . wikipedia.orgwikipedia.orgresearchgate.net This binder-free approach allows for the deposition of thin films with controlled thickness and morphology.

The table below summarizes the key findings related to different nanostructured film architectures of Yb2S3.

| Synthesis Method | Resulting Architecture | Key Characteristics |

| Chemical Bath Deposition (CBD) | Nano-grained thin film | Characterized by small crystallites due to slow ion release. wikipedia.org |

| Successive Ionic Layer Adsorption and Reaction (SILAR) | Nanostructured thin film | A simple and inexpensive method for producing Yb2S3 thin films. wikipedia.orgwikipedia.orgresearchgate.net |

| SILAR | Graphene oxide/Ytterbium sulfide (GO/Yb2S3) composite thin film | Nanocrystalline composite material. wikipedia.org |

| Hydrothermal Method | Non-uniformly distributed nanorods | Results in a distinct nanorod-like morphology. wikipedia.org |

The surface morphology and texture of Ytterbium sulfide (Yb2S3) thin films are highly dependent on the synthesis method employed, which in turn influences their physical and chemical properties.

Thin films of Yb2S3 synthesized by the chemical bath deposition (CBD) method typically exhibit a nano-grains like surface morphology . wikipedia.orgresearchgate.net This is often observed using techniques such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM). wikipedia.orgresearchgate.net In contrast, the hydrothermal method has been shown to produce Yb2S3 thin films with a non-uniformly distributed nanorod-like morphology . wikipedia.org

The surface texture of Yb2S3 films prepared by the SILAR method has been examined using field emission scanning electron microscopy (FE-SEM), revealing detailed surface features. wikipedia.orgwikipedia.org The wettability of the surface is another important aspect of its texture. Yb2S3 thin films have been shown to be hydrophilic in nature, with reported contact angle values of 21.70° and 61.2° in different studies. wikipedia.orgresearchgate.net

The following table provides a summary of the observed surface morphologies and textures of Yb2S3 thin films.

| Synthesis Method | Characterization Technique | Observed Morphology/Texture | Contact Angle (Wettability) |

| Chemical Bath Deposition (CBD) | SEM, TEM | Nano-grains like surface wikipedia.orgresearchgate.net | 61.2° (Hydrophilic) wikipedia.orgresearchgate.net |

| Hydrothermal Method | Not Specified | Non-uniform distributed nanorods wikipedia.org | 49.7° (Hydrophilic) wikipedia.org |

| Successive Ionic Layer Adsorption and Reaction (SILAR) | FE-SEM | Detailed surface texture wikipedia.orgwikipedia.org | 21.70° (Hydrophilic) wikipedia.orgwikipedia.org |

Electronic Structure and Theoretical Investigations

Electronic Band Structure Calculations

Electronic band structure calculations provide fundamental insights into the behavior of electrons in a crystalline solid, determining its electrical and optical properties. For Ytterbium sulfide (B99878), these calculations help to understand the nature of its bandgap, the position of its Fermi level, and the characteristics of its charge carriers.

Ytterbium sulfide is characterized as a direct bandgap semiconductor. This means that the minimum of the conduction band and the maximum of the valence band occur at the same wave vector (k-vector) in the Brillouin zone. This alignment allows for efficient electron-hole recombination and photon emission, which is a critical property for optoelectronic applications.

Experimental determination of the bandgap for hydrothermally synthesized monoclinic Yb₂S₃ thin films using Tauc plots, which graph (αhν)² versus photon energy (hν), confirms its direct bandgap nature youtube.com. Theoretical calculations using Density Functional Theory (DFT) for a cubic phase of Yb₂S₃ have also been performed. One such calculation yielded a band gap of 0.000 eV, suggesting metallic behavior; however, it is well-established that standard DFT functionals like the Generalized Gradient Approximation (GGA) tend to severely underestimate the band gaps of semiconductors. For comparison, DFT calculations on the related ytterbium monochalcogenide, YbS, predict a band gap of 1.14 eV stackexchange.com.

| Property | Value/Type | Method | Phase | Reference |

|---|---|---|---|---|

| Bandgap Type | Direct | Experimental (Tauc Plot) | Monoclinic | youtube.com |

| Calculated Bandgap (GGA) | 0.000 eV* | Theoretical (DFT) | Cubic | Materials Project |

*Standard DFT methods are known to significantly underestimate semiconductor bandgaps.

The Fermi level represents the electrochemical potential of electrons within a solid and its position relative to the conduction and valence bands dictates the material's electronic behavior. In an intrinsic semiconductor like Yb₂S₃, the Fermi level is expected to lie within the bandgap, approximately midway between the valence band maximum (VBM) and the conduction band minimum (CBM).

Theoretical studies on similar rare-earth sulfides, such as α-Sm₂S₃, have shown that the Fermi level can be located significantly below the VBM, which results in intrinsically p-type behavior due to a high density of holes researchgate.net. While specific DFT calculations for the Fermi level position in Yb₂S₃ are not widely reported, the analysis would involve calculating the electronic density of states (DOS). The presence of flat bands near the Fermi level, often arising from the localized 4f orbitals of ytterbium, can lead to a high density of states, which is instrumental in producing many of the compound's interesting electronic phenomena .

Ytterbium-based compounds are well-known for exhibiting heavy-fermion or heavy-electron behavior, where electrons behave as if they have a mass hundreds or even thousands of times greater than their true mass. This phenomenon arises from the strong hybridization between the localized 4f electrons of the Yb³⁺ ions and the delocalized conduction electrons.

Experimental evidence suggests that orthorhombic η-Yb₂S₃ exhibits electrical resistivity characteristics consistent with the Kondo effect, a key signature of heavy-fermion systems. The Kondo effect describes the scattering of conduction electrons by localized magnetic moments (from the 4f orbitals), which leads to a characteristic increase in resistivity at low temperatures najah.edu. This effect is foundational to the formation of heavy fermions in intermetallic compounds containing rare-earth elements like ytterbium najah.edu.

Electronic transitions in Yb₂S₃ are primarily of two types:

Interband transitions: Electrons are excited from the valence band to the conduction band upon absorbing a photon with energy greater than the bandgap.

Intra-atomic f-f transitions: Electrons within the 4f shell of the Yb³⁺ ion can be excited from the ground state (²F₇/₂) to an excited state (²F₅/₂). These transitions are responsible for the characteristic absorption and luminescence properties of the material mdpi.com.

The effective mass (m*) is a crucial parameter that describes how a charge carrier (electron or hole) responds to an external electric field within a crystal lattice. It is determined by the curvature of the electronic bands; a flatter band corresponds to a larger effective mass, indicating lower mobility aps.org.

The effective mass tensor is calculated from the second derivative of the energy band, E(k), with respect to the wave vector, k aps.org:

(m)⁻¹ = (1/ħ²) ∇ₖ∇ₖE(k) *

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure and properties of many-body systems. It is widely applied to predict a range of material properties from first principles, providing valuable data that complements and guides experimental research.

DFT calculations are routinely used to predict the fundamental properties of materials like Ytterbium sulfide.

Structural Properties: DFT can accurately predict crystallographic information. By minimizing the total energy of the system, the equilibrium lattice parameters and atomic positions can be determined. For example, Yb₂S₃ is known experimentally to form yellow crystals with a rhombic symmetry aps.org. DFT calculations can model this and other potential crystal structures, such as the cubic phase, providing theoretical lattice parameters that can be compared with experimental data.

| Phase | Symmetry | Source | Lattice Parameter 'a' | Lattice Parameter 'b' | Lattice Parameter 'c' |

|---|---|---|---|---|---|

| η-Yb₂S₃ | Rhombic | Experimental | 6.78 Å | 9.95 Å | 3.61 Å |

| θ-Yb₂S₃ | Cubic (Ia-3) | Theoretical (DFT) | 11.117 Å | 11.117 Å | 11.117 Å |

Electronic Properties: As discussed in the band structure section, DFT is the primary tool for calculating the electronic band structure and density of states, which allows for the prediction of bandgaps and the nature of electronic conductivity.

Elastic Properties: DFT can predict the mechanical response of a crystal to stress by calculating the full set of second-order elastic constants (Cᵢⱼ). From these constants, important mechanical properties such as the Bulk Modulus (B), Shear Modulus (G), Young's Modulus (E), and Poisson's ratio (ν) can be derived aps.orgescholarship.org. These values indicate a material's stiffness, resistance to shape change, and ductility or brittleness. While specific DFT calculations for Yb₂S₃ are not available in the cited literature, this is a standard computational approach for materials science najah.edunih.govmdpi.com.

Optical Properties: The optical response of a material can be predicted from its DFT-calculated electronic structure. Key properties include the complex dielectric function (ε(ω)), refractive index (n(ω)), and absorption coefficient (α(ω)) researchgate.netyoutube.com. These calculations help in understanding how the material interacts with light across different wavelengths, which is vital for designing optical and optoelectronic devices youtube.compsu.edu.

Thermodynamic Properties: First-principles calculations based on DFT, often combined with the quasi-harmonic Debye model, can predict temperature-dependent thermodynamic properties . These include the formation enthalpy, heat capacity (Cᵥ and Cₚ), entropy, and Gibbs free energy mdpi.com. For cubic Yb₂S₃, DFT calculations have predicted a formation energy of -1.639 eV per atom.

| Property Category | Specific Properties | Significance |

|---|---|---|

| Structural | Lattice Constants, Crystal Symmetry, Atomic Positions | Determines the fundamental structure and stability of the material. |

| Electronic | Band Structure, Density of States (DOS), Bandgap, Fermi Level | Governs electrical conductivity and optical transitions. |

| Elastic | Elastic Constants (Cᵢⱼ), Bulk Modulus (B), Shear Modulus (G), Young's Modulus (E) | Describes mechanical stability, stiffness, and ductility. |

| Optical | Dielectric Function, Refractive Index, Absorption Spectrum | Characterizes the material's interaction with light for optoelectronic applications. |

| Thermodynamic | Formation Enthalpy, Heat Capacity, Entropy, Gibbs Free Energy | Indicates thermal stability and phase behavior at different temperatures. |

Computational Validation of Experimental Data

Computational methods play a pivotal role in validating and interpreting experimental data on the electronic structure of Ytterbium sulfide. First-principles calculations, particularly those based on Density Functional Theory (DFT), are commonly employed to model the material's properties. For instance, in the broader class of ytterbium chalcogenides, DFT calculations using the generalized gradient approximation (GGA) have been utilized to determine structural and electronic properties. researchgate.net

A key aspect of this validation process is the comparison of computationally derived parameters with experimental measurements. A primary example is the lattice parameter. Theoretical calculations for similar compounds like YbS have yielded lattice parameters that are in close agreement with experimental values, lending confidence to the computational models. researchgate.net The process often involves convergence tests where the total energy is calculated as a function of parameters like the energy cutoff and k-point grid to ensure the accuracy of the simulation. researchgate.net

While direct experimental validation for the electronic band structure of Yb2S3 is complex, computational results provide theoretical benchmarks. For related ytterbium chalcogenides, calculated band gaps can be compared with spectroscopic measurements to assess the accuracy of the theoretical framework. researchgate.net

Modeling of Electronic Energy Levels

The modeling of electronic energy levels in Ytterbium sulfide is a challenging task due to the presence of the heavy ytterbium atom, which necessitates the inclusion of relativistic effects and electron correlation. arxiv.org The electronic energy levels arise from electron configurations that are split by spin-orbit coupling into Russel-Saunders terms. These terms are further split by the ligand field into microstates, also known as mJ levels. chemrxiv.orgacs.org

Various quantum chemistry methods are employed to model these energy levels. For the ytterbium atom, methods such as the equation of motion coupled cluster (EOM-CC) and complete active space self-consistent field (CASSCF) followed by second-order perturbation theory (CASPT2) have been used to calculate singlet electronic energy levels. arxiv.org These calculations provide insights into the energy differences between the ground and excited states. For instance, spin–free CASSCF and CASPT2 methods have shown good agreement with experimental energy levels for the Yb atom. arxiv.org

The following table presents a comparison of theoretical and experimental singlet electronic energy levels for the Ytterbium atom, showcasing the accuracy of different computational methods.

| Electronic State | Experimental Energy (cm⁻¹) | CASSCF Energy (cm⁻¹) | CASPT2 Energy (cm⁻¹) | EOM-CCSD Energy (cm⁻¹) |

|---|---|---|---|---|

| ¹S (Ground State) | 0 | 0 | 0 | 0 |

| ¹P | 24964 | 24848 | 24933 | 24995 |

| ¹D | 27628 | 27191 | 27567 | 29532 |

Ab Initio and Other Quantum Chemical Calculations

To achieve a more profound understanding of the electronic structure of Ytterbium sulfide, sophisticated ab initio and other quantum chemical calculations are necessary. These methods provide a detailed picture of the electronic states and magnetic properties.

Relativistic Complete Active Space Self-Consistent Field (CASSCF) for Microstates

Due to ytterbium being a heavy element, a relativistic description of its electronic motion is crucial. arxiv.org The Relativistic Complete Active Space Self-Consistent Field (CASSCF) method is a powerful tool for studying the electronic microstates of ytterbium compounds. chemrxiv.orgacs.org This ab initio method accurately accounts for both electron correlation and relativistic effects, which are significant in lanthanides. chemrxiv.orgacs.org

The CASSCF approach involves selecting a specific set of active electrons and orbitals that are most important for describing the electronic structure, particularly the partially filled 4f orbitals of the Yb³⁺ ion. By solving the Schrödinger equation for this active space, it is possible to obtain a detailed ladder of electronic energy levels, or microstates. chemrxiv.orgacs.org Subsequent calculations, such as the Restricted Active Space State Interaction (RASSI), can then be used to include spin-orbit coupling effects.

In studies of Ytterbium(III) solvates, CASSCF calculations have been successfully employed to determine the microstates of various possible structures. chemrxiv.org By comparing the theoretically calculated microstates with experimental spectroscopic data, it is possible to determine the coordination geometry and structure of the Yb³⁺ ion in different environments. chemrxiv.orgacs.org

Numerical Linked Cluster (NLC) Expansion for Magnetic Systems

The magnetic properties of Ytterbium sulfide, arising from the unpaired electron in the 4f shell of Yb³⁺, can be investigated using advanced computational techniques like the Numerical Linked Cluster (NLC) expansion. NLC is a powerful method for calculating the thermodynamic properties of quantum lattice models, making it suitable for studying magnetic systems. aps.orgarxiv.orgarxiv.orguni-koeln.de

The core idea of NLC is to calculate the properties of a large lattice by systematically summing the contributions of smaller, finite-sized clusters that can be embedded within the lattice. arxiv.org The properties of these small clusters are calculated exactly, for instance, through exact diagonalization. This approach avoids the finite-size effects and boundary condition issues that can plague calculations on a single large cluster.

While direct NLC expansion studies on Yb2S3 are not widely reported, the method's applicability to quantum spin models, such as the Heisenberg and transverse-field Ising models, demonstrates its potential for elucidating the magnetic behavior of Ytterbium sulfide. aps.orgaps.org NLC expansions can be used to calculate key magnetic properties like magnetic susceptibility and specific heat as a function of temperature, providing insights into magnetic ordering and quantum critical phenomena.

Valence States and Fluctuation Phenomena (e.g., Yb³⁺/Yb²⁺)

Ytterbium is one of the few rare earth elements that can exhibit valence instabilities in its compounds. nih.gov This leads to the possibility of different valence states, primarily divalent (Yb²⁺, 4f¹⁴) and trivalent (Yb³⁺, 4f¹³). nih.gov In Ytterbium sulfide (Yb2S3), the ytterbium ion is predominantly in the trivalent state. However, the proximity in energy of the Yb²⁺ and Yb³⁺ states can lead to interesting physical phenomena.

This phenomenon, known as valence fluctuation, occurs when the 4f level is close to the Fermi level, allowing for the hybridization of localized 4f electrons with conduction electrons. researchgate.net This results in a state where the valence of the ytterbium ion fluctuates between +2 and +3. Such fluctuations can be influenced by external parameters like temperature, pressure, and the specific chemical environment. nih.gov

In some Yb-based compounds, the coexistence of Yb²⁺ and Yb³⁺ ions has been directly observed using techniques like X-ray photoemission spectroscopy. researchgate.net The ratio of these two valence states can be estimated from the spectral weight of their respective components in the core-level photoemission spectra. researchgate.net While Yb2S3 is considered a Yb³⁺ compound, the potential for valence fluctuations, especially under specific conditions or in related non-stoichiometric phases, remains an area of active research. The presence of mixed valence can significantly impact the material's magnetic and transport properties. nih.gov

Advanced Spectroscopic Characterization

X-ray Diffraction (XRD) and Raman Spectroscopy for Phase Identification and Crystallinity

X-ray Diffraction (XRD) is a primary technique for determining the crystal structure and phase purity of Yb₂S₃. Analysis of XRD patterns reveals that ytterbium sulfide (B99878) can crystallize in several polymorphic forms, with the observed structure often depending on the synthesis method and conditions. The diffraction peaks in an XRD spectrum correspond to specific crystallographic planes, allowing for the identification of the crystal system and the calculation of lattice parameters.

Yb₂S₃ has been reported to exhibit multiple crystal structures, including monoclinic, orthorhombic, trigonal (rhombohedral), and cubic systems. researchgate.netwikipedia.org For instance, Yb₂S₃ thin films synthesized by methods like Successive Ionic Layer Adsorption and Reaction (SILAR) have shown a monoclinic crystal structure, with prominent diffraction peaks corresponding to planes such as (401), (012), and (600). researchgate.net Other studies have identified an orthorhombic phase with cell parameters a = 0.678 nm, b = 0.995 nm, and c = 0.361 nm. wikipedia.org The variety of observed structures underscores the complex crystallography of this compound.

| Crystal System | Space Group | Lattice Parameters (Å) |

|---|---|---|

| Cubic | Ia-3 | a = 11.117 |

| Orthorhombic (Rhombic) | - | a = 6.78, b = 9.95, c = 3.61 |

| Trigonal (Hexagonal) | R-3c | a = 6.7497, c = 1820.11 |

| Monoclinic | - | - |

Complementing XRD, Raman Spectroscopy serves as a valuable tool for confirming the formation of the Yb₂S₃ phase. While detailed analyses of the Raman active modes for Yb₂S₃ are not extensively reported, Fourier Transform Raman (FT-Raman) studies have been successfully used to verify the synthesis of Yb₂S₃ thin films. researchgate.net This technique is sensitive to the vibrational modes of the crystal lattice, providing a characteristic fingerprint that can confirm the presence of the desired compound.

Electron Microscopy Techniques

Electron microscopy offers direct visualization of the material's structure and surface features at high magnification, providing insights that are complementary to the crystallographic data obtained from XRD.

Transmission Electron Microscopy (TEM) for Microstructure and Grain Analysis

Transmission Electron Microscopy (TEM) is employed to investigate the internal microstructure of Yb₂S₃, including grain size, shape, and distribution. Studies on Yb₂S₃ thin films have utilized TEM to observe their nano-grained morphology. researchgate.net

A key technique used in conjunction with TEM is Selected Area Electron Diffraction (SAED). SAED provides crystallographic information from a localized area of the sample. wikipedia.org In studies of the MgS-Yb₂S₃ solid solution, SAED patterns of crystals with low Yb³⁺ content showed diffuse scattered intensity, which is indicative of short-range order within the cation sublattice. acs.org This demonstrates the power of TEM and SAED to reveal subtle microstructural details and local ordering phenomena that are not apparent from bulk characterization methods like XRD.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is the primary technique for examining the surface topography and morphology of Yb₂S₃. SEM analysis of thin films has revealed various surface structures depending on the synthesis method. For instance, Yb₂S₃ films prepared via the hydrothermal method showed a non-uniform distribution of nanorods and nanoparticles. researchgate.net Other preparation techniques, such as chemical bath deposition, have resulted in surfaces characterized by nano-grains. researchgate.net These morphological details are crucial as they influence the material's surface area and, consequently, its properties in applications like sensors and capacitors.

High-Resolution Electron Microscopy (HREM) for Atomic-Level Structure

High-Resolution Electron Microscopy (HREM) is a powerful extension of TEM that allows for the direct imaging of the atomic lattice of a crystalline material. arxiv.orgresearchgate.net By achieving resolutions at the sub-angstrom level, HREM can visualize the arrangement of individual atomic columns in the crystal structure. nih.gov For Yb₂S₃, HREM can be used to directly observe its crystal lattice, identify the locations of ytterbium and sulfur atoms, and characterize crystalline defects such as dislocations, stacking faults, and grain boundaries at the atomic scale. This atomic-level visualization provides definitive confirmation of the crystal structure determined by XRD and offers unparalleled insight into the material's crystalline perfection.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material.

Determination of Valence States and Chemical Composition

XPS is instrumental in confirming the chemical composition and, crucially, the valence states of ytterbium and sulfur in Yb₂S₃. researchgate.net The analysis involves irradiating the sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. The binding energy of these electrons is characteristic of the element and its oxidation state.

For Ytterbium (Yb), the primary XPS region analyzed is the Yb 4d level. thermofisher.com The shape of the Yb 4d spectrum is highly sensitive to the element's valence state. Divalent ytterbium (Yb²⁺), with a filled 4f¹⁴ shell, would produce a simple spin-orbit split doublet. However, for trivalent ytterbium (Yb³⁺), which has a partially filled 4f¹³ configuration as expected in Yb₂S₃, the interaction between the 4d core hole and the unpaired 4f electron results in a complex multiplet structure instead of a simple doublet. isuct.ruresearchgate.net The observation of this characteristic multiplet splitting in the Yb 4d spectrum, with peaks observed around 184-186 eV and 192-206 eV, serves as a clear indicator of the Yb³⁺ oxidation state. researchgate.net

For Sulfur (S), the S 2p peak is analyzed. In a metal sulfide, the S 2p₃/₂ peak typically appears at a binding energy of approximately 161.5 eV. thermofisher.comthermofisher.com The S 2p spectrum consists of a doublet (2p₃/₂ and 2p₁/₂) due to spin-orbit coupling, which must be accounted for during data analysis. xpsfitting.com The presence of the S 2p peak at this binding energy confirms that sulfur exists as the sulfide ion (S²⁻).

| Element | Core Level | Expected Binding Energy (eV) / Feature | Inferred Chemical State |

|---|---|---|---|

| Ytterbium (Yb) | 4d | Complex multiplet structure (approx. 184-206 eV) | Yb³⁺ |

| Sulfur (S) | 2p₃/₂ | ~161.5 eV | S²⁻ (Sulfide) |

Surface Sensitive Analysis and Oxidation State Mapping

X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive technique utilized for determining the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nanometers of a material's surface. For Ytterbium(III) sulfide (Yb₂S₃), XPS provides critical insights into the oxidation states of both ytterbium and sulfur, which is essential for understanding surface reactivity, degradation mechanisms, and electronic properties.

The analysis of the Yb 4d and S 2p core level spectra is particularly informative. In Yb₂S₃, ytterbium is expected to be in the +3 oxidation state (Yb³⁺). The Yb 4d spectrum for Yb³⁺ does not present as a simple spin-orbit doublet but instead shows a complex multiplet structure arising from the coupling of the 4d core hole with the partially filled 4f¹³ shell. isuct.ru This multiplet is a distinct fingerprint for the Yb³⁺ state. researchgate.net Conversely, divalent ytterbium (Yb²⁺), which has a filled 4f¹⁴ shell, would exhibit a simple spin-orbit doublet. isuct.ru High-resolution XPS can deconvolve these complex spectra to quantify the relative amounts of Yb³⁺ and any surface Yb²⁺ species that might arise from surface reduction or defects.

Similarly, the S 2p core level spectrum is used to identify the chemical state of sulfur. In a sulfide such as Yb₂S₃, sulfur exists in the S²⁻ state. The S 2p spectrum for a sulfide typically shows a spin-orbit doublet (2p₃/₂ and 2p₁/₂) at a characteristic binding energy. However, surface oxidation can lead to the formation of other sulfur species, such as sulfites (SO₃²⁻) or sulfates (SO₄²⁻), which appear at significantly higher binding energies. researchgate.net By mapping the binding energies and intensities of the Yb 4d and S 2p peaks across a sample's surface, it is possible to generate a detailed oxidation state map, revealing spatial variations in surface chemistry.

| Element | Core Level | Expected Oxidation State | Key Spectral Feature | Typical Binding Energy Range (eV) | Reference Species |

| Ytterbium (Yb) | Yb 4d | Yb³⁺ | Complex multiplet structure | 182 - 192 | Yb₂O₃ |

| Sulfur (S) | S 2p | S²⁻ (sulfide) | Spin-orbit doublet (2p₃/₂, 2p₁/₂) | 160 - 163 | ZnS |

| Oxygen (O) | O 1s | O²⁻ (oxide/sulfate) | Single peak | 529 - 533 | Yb₂O₃, Yb₂(SO₄)₃ |

Note: Binding energies are subject to variation based on the specific instrument calibration and the chemical environment. The values provided are representative.

In-situ and Operando XPS for Interface Studies

While ex-situ XPS provides a static snapshot of a surface, in-situ and operando XPS techniques are powerful for studying the dynamic evolution of interfaces involving Yb₂S₃ under realistic conditions. These methods are crucial for applications where Yb₂S₃ is part of a heterostructure, such as in electronic devices, catalysts, or batteries.

In-situ XPS involves transferring a sample between processing and analysis chambers without exposure to ambient atmosphere. For instance, one could study the formation of an interface between deposited metal contacts and a Yb₂S₃ thin film. XPS measurements can be taken after each deposition step to monitor for chemical reactions, interdiffusion, or changes in the electronic structure at the buried interface.

Operando XPS takes this a step further by performing the analysis while the device is actively running. epj-conferences.orgnanoge.org For a hypothetical Yb₂S₃-based resistive switching device, operando XPS could monitor changes in the Yb and S oxidation states at the electrode-Yb₂S₃ interface as a voltage is applied. This allows for the direct observation of electrochemical reactions or valence changes that are responsible for the device's functionality. phi.com These studies provide invaluable, real-time information on failure mechanisms, interfacial layer formation (e.g., solid electrolyte interphase), and the stability of the Yb₂S₃ itself during operation. jcesr.org

Angle-Resolved XPS and High Energy X-ray Sources for Depth Profiling

Standard XPS provides an average composition over its analysis depth. To obtain depth-resolved chemical information non-destructively, Angle-Resolved XPS (ARXPS) is employed. ARXPS varies the take-off angle of the collected photoelectrons relative to the sample surface. thermofisher.comphi.com At a normal emission angle (typically 90°), the analysis is sensitive to the maximum depth. As the take-off angle is decreased (grazing emission), the path length that photoelectrons must travel through the material to escape increases, making the measurement more sensitive to the outermost atomic layers. thermofisher.comphi.com

For a Yb₂S₃ sample with a thin surface oxide layer, ARXPS can distinguish the signals from the surface and the bulk. The signal from surface species (e.g., Yb₂O₃, sulfates) will be enhanced at grazing angles, while the signal from the bulk Yb₂S₃ will be more prominent at normal emission angles. By analyzing the peak intensities as a function of angle, the thickness and composition of the surface layers can be modeled. thermofisher.com

A limitation of conventional XPS is its shallow probing depth. To analyze deeper buried interfaces or bulk properties, high-energy X-ray sources, such as those used in Hard X-ray Photoelectron Spectroscopy (HAXPES), are necessary. HAXPES utilizes X-rays with energies in the range of 2-15 keV, which generate photoelectrons with higher kinetic energies. These high-energy electrons have a longer inelastic mean free path (IMFP), allowing them to escape from much greater depths (up to 5-10 times deeper than conventional XPS). This technique is ideal for probing the bulk electronic structure of Yb₂S₃ or for investigating buried interfaces that lie beyond the reach of standard ARXPS.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique that provides detailed information on the local geometric and electronic structure of a specific element within a material. osti.gov The technique involves tuning synchrotron X-ray radiation through an absorption edge (e.g., the Yb L₃-edge or the S K-edge) and measuring the X-ray absorption coefficient. The resulting spectrum is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). osti.gov For Yb₂S₃, XAS can be used to probe the local environment around both the ytterbium and sulfur atoms, providing data that is complementary to long-range structural information from X-ray diffraction.

Probing Coordination Environments and Spin States

The EXAFS region of the spectrum, which consists of oscillations tens to hundreds of eV above the absorption edge, contains information about the local atomic environment of the absorbing atom. The outgoing photoelectron is scattered by neighboring atoms, and the interference between the outgoing and scattered waves modulates the absorption coefficient. Analysis of these oscillations can determine the type, distance, and number of neighboring atoms.

For Yb₂S₃, EXAFS analysis at the Yb L₃-edge can precisely determine the Yb-S bond lengths and the coordination number of ytterbium. This is critical for confirming the local structure, quantifying disorder, and identifying any changes due to doping or defects. Similarly, S K-edge EXAFS can probe the coordination environment from the perspective of the sulfur atom.

| Absorbing Atom | Edge | Information Probed | Parameter | Typical Value for Yb³⁺ Compounds |

| Ytterbium (Yb) | L₃-edge | Yb coordination | Yb-S bond distance | ~2.70 Å |

| Ytterbium (Yb) | L₃-edge | Yb coordination | Yb coordination number | 6-8 |

| Sulfur (S) | K-edge | S coordination | S-Yb bond distance | ~2.70 Å |

Note: The values are illustrative and based on typical rare-earth sulfide structures. Actual values would be determined from experimental data fitting.

The XANES region, within a few tens of eV of the edge, is sensitive to the oxidation state and the coordination geometry (e.g., octahedral vs. tetrahedral), as these factors influence the local density of unoccupied electronic states. scispace.com Furthermore, for materials with unpaired electrons, XANES can provide insights into spin states. In Yb₂S₃, the Yb³⁺ ion has a 4f¹³ configuration, resulting in a net magnetic moment. High-resolution XANES, combined with theoretical modeling, can probe the electronic transitions related to this open-shell configuration, offering information on the spin state and crystal field effects. acs.org

Oxidation State Determination

The XANES portion of the XAS spectrum is particularly sensitive to the oxidation state of the absorbing atom. The energy of the absorption edge is directly correlated with the oxidation state; a higher oxidation state leads to a greater effective nuclear charge, which increases the energy required to excite a core electron. researchgate.netxrayabsorption.org This "chemical shift" can be several eV per oxidation state, providing a clear method for its determination. xrayabsorption.org

For ytterbium, the L₃-edge XANES spectrum shows distinct features for the Yb²⁺ and Yb³⁺ valence states. aps.org The spectrum of a mixed-valence compound will be a linear combination of the spectra of the individual valence states. By fitting the experimental XANES spectrum of a Yb₂S₃ sample with reference spectra from standards of known oxidation state (e.g., Yb metal for Yb⁰, YbO for Yb²⁺, and Yb₂O₃ for Yb³⁺), the average oxidation state can be precisely quantified. researchgate.net This is a bulk-sensitive measurement, providing a valuable counterpart to the surface-sensitive information from XPS. This method is highly effective for detecting any presence of Yb²⁺ within the Yb₂S₃ lattice or for tracking redox reactions.

| Ytterbium Species | Oxidation State | Yb L₃-edge Position (approx. eV) |

| Yb Metal | 0 | ~8938 |

| Yb²⁺ Compound | +2 | ~8941 |

| Yb³⁺ Compound (e.g., Yb₂S₃) | +3 | ~8948 |

Note: Edge positions are approximate and serve to illustrate the chemical shift.

Energy-Dispersive X-ray Spectroscopy (EDS) and Electron Energy Loss Spectroscopy (EELS) for Elemental Composition

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) and Electron Energy Loss Spectroscopy (EELS) are analytical techniques typically integrated with electron microscopes (such as Scanning Electron Microscopes, SEM, or Transmission Electron Microscopes, TEM). They provide elemental composition information with high spatial resolution.

Energy-Dispersive X-ray Spectroscopy (EDS) relies on the detection of characteristic X-rays emitted from a sample when it is bombarded by a high-energy electron beam. wikipedia.orgcarleton.edu An incident electron can eject a core-shell electron from an atom in the sample. An electron from a higher energy shell then fills this vacancy, releasing the excess energy as an X-ray. Since the energy of this emitted X-ray is unique to the element and the specific electronic transition, EDS can identify the elements present in the sample. nanoscience.com For Yb₂S₃, EDS can be used to:

Confirm the presence of ytterbium and sulfur.

Perform quantitative analysis to determine the atomic ratio of Yb to S, verifying the stoichiometry. carleton.edu

Generate elemental maps, showing the spatial distribution of Yb and S across a sample area, which is useful for assessing homogeneity and identifying secondary phases or impurities.

| Element | Theoretical (at. %) for Yb₂S₃ | Theoretical (wt. %) for Yb₂S₃ |

| Ytterbium (Yb) | 40.0 | 78.1 |

| Sulfur (S) | 60.0 | 21.9 |

Note: Experimental values from EDS would be compared against these theoretical values to assess stoichiometry.